Cas no 325986-46-7 (5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide)

5-Nitro-N-{4-[4-(5-nitrofuran-2-amido)phenyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a bifunctional nitroheterocyclic compound featuring dual nitrofuran moieties linked via a thiazole-phenyl scaffold. Its structural design enhances reactivity, particularly in redox-active biological environments, making it a candidate for applications in antimicrobial and antiparasitic research. The presence of two nitro groups contributes to its potential as a prodrug, activated under anaerobic conditions. The thiazole core offers stability while maintaining compatibility with biological systems. This compound’s modular architecture allows for further derivatization, supporting structure-activity relationship studies. Its synthetic versatility and targeted reactivity position it as a valuable intermediate in medicinal chemistry and drug development.
5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide structure
325986-46-7 structure
Product Name:5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide
CAS No:325986-46-7
MF:C19H11N5O8S
MW:469.384342432022
CID:5804940
PubChem ID:2324593
Update Time:2025-06-12

5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide
    • 2-Furancarboxamide, 5-nitro-N-[4-[4-[[(5-nitro-2-furanyl)carbonyl]amino]phenyl]-2-thiazolyl]-
    • 5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide
    • AKOS001019652
    • UPCMLD0ENAT0504-4315:001
    • 325986-46-7
    • Z56794355
    • 5-NITRO-N-{4-[4-(5-NITROFURAN-2-AMIDO)PHENYL]-1,3-THIAZOL-2-YL}FURAN-2-CARBOXAMIDE
    • Oprea1_098029
    • F0174-0015
    • 5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide
    • Inchi: 1S/C19H11N5O8S/c25-17(13-5-7-15(31-13)23(27)28)20-11-3-1-10(2-4-11)12-9-33-19(21-12)22-18(26)14-6-8-16(32-14)24(29)30/h1-9H,(H,20,25)(H,21,22,26)
    • InChI Key: KLZCBBFKVVTASU-UHFFFAOYSA-N
    • SMILES: O1C([N+]([O-])=O)=CC=C1C(NC1=NC(C2=CC=C(NC(C3=CC=C([N+]([O-])=O)O3)=O)C=C2)=CS1)=O

Computed Properties

  • Exact Mass: 469.03283350g/mol
  • Monoisotopic Mass: 469.03283350g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 768
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 217Ų

Experimental Properties

  • Density: 1.650±0.06 g/cm3(Predicted)
  • pka: 5.40±0.70(Predicted)

5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide Pricemore >>

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Additional information on 5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide

Introduction to 5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide and Its CAS No. 325986-46-7

5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide is a sophisticated organic compound characterized by its intricate molecular structure and potential biological activities. This compound, identified by the CAS number 325986-46-7, has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and promising applications in drug development. The presence of multiple functional groups, including nitro and amide moieties, contributes to its reactivity and makes it a valuable candidate for further investigation.

The molecular framework of 5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide encompasses a phenyl ring substituted with a thiazole core, further modified by a furan ring linked through an amide bond. This structural complexity suggests a wide range of possible interactions with biological targets, making it an attractive molecule for medicinal chemistry studies. The nitro groups in the molecule are particularly noteworthy, as they can participate in various redox reactions and influence the compound's pharmacokinetic behavior.

In recent years, there has been a growing interest in exploring the therapeutic potential of nitro-containing heterocyclic compounds. These molecules have shown promise in various preclinical studies due to their ability to modulate enzyme activity and interfere with pathogenic processes. For instance, nitroaromatic compounds have been investigated for their antimicrobial and anti-inflammatory properties. The incorporation of a thiazole ring into the molecular structure of 5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide enhances its biological relevance, as thiazole derivatives are well-known for their role in pharmaceuticals.

The furan moiety in this compound adds another layer of complexity, providing potential sites for hydrogen bonding and other forms of interaction with biological targets. Furan derivatives have been extensively studied for their applications in drug development, particularly due to their ability to cross the blood-brain barrier and exhibit central nervous system activity. The combination of these structural elements in 5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide makes it a compelling candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Molecular docking studies have been particularly useful in identifying potential binding interactions between 5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide and target proteins. These studies suggest that the compound may interact with enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

In addition to its pharmacological potential, 5-nitro-N-{4-4-(5-nitrofuran-2-amido)phenyl-1,3-thiazol-2-yl}furan-2-carboxamide has shown interesting chemical properties that make it suitable for synthetic applications. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to modify the molecule further to optimize its biological activity. This flexibility is particularly valuable in drug discovery pipelines, where rapid synthesis and modification of lead compounds are essential.

The CAS number 325986-46-7 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and databases. This standardized naming system ensures that researchers around the world can accurately reference and utilize this molecule in their studies. The availability of detailed chemical information associated with this CAS number allows for efficient retrieval of data related to synthesis methods, spectroscopic properties, and potential applications.

The synthesis of complex organic molecules like 5-nitro-N-{4-4-(5-nitrofuran - 2 - amido)phenyl - 1 , 3 - thiazol - 2 - yl}furan - 2 - carboxamide requires meticulous planning and expertise in organic chemistry techniques. Researchers often employ multi-step synthetic routes involving various reaction conditions and reagents to achieve the desired product. The successful synthesis of this compound not only demonstrates the capabilities of modern synthetic chemistry but also opens up new avenues for exploring its biological activities.

Ongoing research efforts are focused on elucidating the mechanism of action of 5-nitro-N-{4 - 4 - ( 5 - nitrofuran - 2 - amido ) phenyl - 1 , 3 - thiazol - 2 - yl } furan - 2 - carboxamide and optimizing its pharmacological properties. Preclinical studies are being conducted to evaluate its efficacy and safety profiles in various disease models. These studies will provide valuable insights into its potential therapeutic applications and guide future clinical development efforts.

The integration of computational methods with experimental approaches has significantly accelerated the drug discovery process. By leveraging advanced computational tools, researchers can rapidly screen large libraries of compounds for potential bioactivity. This approach has led to the identification of several promising candidates like 5-nitro-N-{4 - 4 - ( 5 - nitrofuran - 2 - amido ) phenyl - 1 , 3 - thiazol - 2 - yl } furan - 2 - carboxamide, which have shown encouraging results in preclinical studies.

In conclusion, 5-nitro-N-{4 – 4 – (5 – nitrofuran – 2 – amido)phenyl – 1 , 3 – thiazol – 2 – yl}furan – 2 – carboxamide, identified by the CAS number 325986–46–7, is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique molecular architecture and functional groups make it an attractive candidate for further exploration in drug development. Ongoing research efforts aim to uncover its biological activities and optimize its pharmacological properties for therapeutic applications.

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